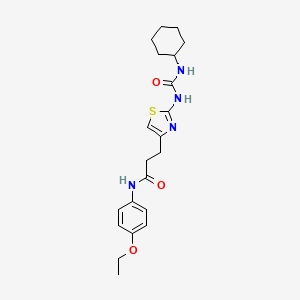![molecular formula C24H22N4O4S2 B2623015 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851978-39-7](/img/structure/B2623015.png)
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings (the dihydroisoquinoline and the benzothiazole), followed by the introduction of the sulfonyl and methoxy groups, and finally coupling to the benzohydrazide .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The dihydroisoquinoline and benzothiazole rings would likely contribute to the rigidity of the molecule, while the sulfonyl, methoxy, and hydrazide groups could participate in various interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the hydrazide could potentially undergo condensation reactions, while the sulfonyl group might be susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings would likely make the compound relatively rigid, and the various functional groups could influence its polarity, solubility, and reactivity .Scientific Research Applications
Photoredox Catalysis
Photoredox catalysis involves using light to drive chemical reactions. This compound has been studied for its potential in visible-light-driven reactions. For instance, researchers have explored its role in the dehydrogenation of 1,2,3,4-tetrahydroisoquinoline (THIQ) to 3,4-dihydroisoquinoline (DHIQ) and hydrogen gas (H₂) production. The nanoleaf-like Pd/CdS composites, engineered through cation exchange, exhibit improved photoredox activity compared to bare CdS. The optimized electronic structure of Pd/CdS facilitates light harvesting and efficient charge separation, making it a promising material for sustainable solar fuel production .
Anticancer Activity
While not widely explored, some derivatives of this compound have been synthesized and evaluated for their anticancer potential. Specifically, bioreducible 2,3-disubstituted 1,4-naphthoquinones have been investigated. These agents demonstrated varying degrees of antineoplastic activity, with the methyl sulfonate derivative showing promise. Further research is needed to fully understand its mechanism of action and potential applications in cancer therapy .
Cardiovascular and Metabolic Health
Although not directly related to this compound, research on similar molecules can provide insights. For instance, DPP-4 inhibitors (such as sitagliptin) have been studied for their effects on cardiac function, glucose homeostasis, and β-cell dysfunction. While this specific compound is not mentioned, understanding its structural features may contribute to the design of novel DPP-4 inhibitors with potential therapeutic applications .
Other Applications
Given its unique structure, there may be additional applications yet to be explored. Researchers could investigate its potential in drug discovery, materials science, or other fields. However, further studies are necessary to uncover novel applications.
Future Directions
properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S2/c1-32-20-7-4-8-21-22(20)25-24(33-21)27-26-23(29)17-9-11-19(12-10-17)34(30,31)28-14-13-16-5-2-3-6-18(16)15-28/h2-12H,13-15H2,1H3,(H,25,27)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFCISPAVDISAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2622938.png)




![(E)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanecarboxamide](/img/structure/B2622948.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2622949.png)


![4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2622954.png)
